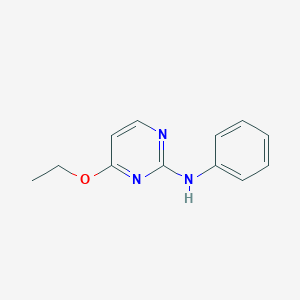

4-ethoxy-N-phenylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110235-37-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-ethoxy-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3O/c1-2-16-11-8-9-13-12(15-11)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15) |

InChI Key |

XYDDLCRPDKACKW-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |

Synonyms |

2-Pyrimidinamine,4-ethoxy-N-phenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy N Phenylpyrimidin 2 Amine and Its Derivatives

Established Synthetic Routes for Pyrimidine-2-amine Core Structures

The synthesis of the foundational pyrimidine-2-amine scaffold can be achieved through several reliable methods, including nucleophilic substitution, condensation reactions, and chalcone-based cyclizations.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

Nucleophilic substitution is a fundamental process in pyrimidine chemistry, allowing for the introduction of various functional groups onto the pyrimidine ring. In the context of synthesizing pyrimidine-2-amines, this often involves the displacement of leaving groups, such as halogens, from the 2, 4, and 6 positions of the pyrimidine ring. slideshare.netbhu.ac.in The reactivity of the pyrimidine ring towards nucleophiles is enhanced due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org

For instance, 2-aminopyrimidines can be synthesized by replacing a halogen atom in a mono- or di-chlorinated pyrimidine with an amino group using ammonia (B1221849) or various amines. nih.gov This method is widely used for creating a diversity of structures for screening purposes. nih.gov A common starting material for such syntheses is 2-amino-4,6-dichloropyrimidine, which can react with different amines to yield a variety of substituted 2-aminopyrimidine (B69317) derivatives. nih.gov The reaction often proceeds via a sequential SNAr (nucleophilic aromatic substitution) mechanism. acs.org The use of palladium catalysts can facilitate the amination of 2-chloropyrimidines. nih.gov

Condensation Reactions for Pyrimidine Ring Formation (e.g., with Guanidine (B92328) Hydrochloride)

A prevalent and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N moiety, such as guanidine. nih.govbu.edu.eg When guanidine is used, an amino group is directly incorporated at the C-2 position of the pyrimidine ring. nih.govresearchgate.net

This approach, often a variation of the Biginelli reaction, can involve the reaction of guanidine hydrochloride with β-dicarbonyl compounds, β-ketoesters, diketones, or α,β-unsaturated carbonyl compounds to yield 2-aminopyrimidines. nih.govjocpr.com For example, the reaction of aromatic aldehydes, ethyl cyanoacetate, and guanidine can produce 6-amino-2-hydroxy-4-arylpyrimidines. scribd.com Microwave-assisted cyclocondensation reactions have been shown to be efficient, reducing reaction times significantly compared to conventional heating methods. nih.gov

Chalcone-Based Cyclization Strategies

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of various heterocyclic compounds, including pyrimidines. derpharmachemica.comacs.org The synthesis involves the initial formation of a chalcone (B49325), typically through a Claisen-Schmidt condensation of an aldehyde and a ketone. acs.org The resulting chalcone is then cyclized with guanidine or its derivatives to form the 2-aminopyrimidine ring. derpharmachemica.comacs.orgnih.gov

For example, chalcones can be cyclized with guanidine hydrochloride in an alkaline medium to produce 2-aminopyrimidine analogs. jocpr.comderpharmachemica.com This method has been used to synthesize a wide range of pyrimidine derivatives with various substituents. derpharmachemica.comnih.govaaru.edu.jo The reaction proceeds through a Michael addition of the guanidine to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration.

Targeted Synthesis of 4-ethoxy-N-phenylpyrimidin-2-amine Analogues

The specific synthesis of this compound and its analogues requires strategies to introduce the ethoxy and N-phenyl moieties onto the pre-formed or forming pyrimidine ring.

Strategies for Introducing the Ethoxy Moiety (e.g., O-alkylation)

The ethoxy group is typically introduced at the 4-position of the pyrimidine ring through O-alkylation of the corresponding pyrimidin-4-one (or its tautomeric 4-hydroxypyrimidine) precursor. nih.govneliti.com Direct alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, with the ratio depending on the reaction conditions and substrate. acs.org

Chemoselective O-alkylation is crucial to obtain the desired 4-ethoxy product. Studies have shown that the choice of alkylating agent and solvent can significantly influence the selectivity. nih.govacs.org For instance, a fast and high-yielding protocol for O-alkylation of pyrimidin-2(1H)-ones has been developed using specific heterocyclic alkylating agents. acs.org The use of solvents with low solvating power can favor O-alkylation by coordinating with the oxygen atom of the pyrimidinone. neliti.com

Phenyl Substitution and Diversification Techniques

The N-phenyl group is generally introduced onto the 2-amino position of the pyrimidine core. This can be achieved through several methods. One common approach is the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of the pyrimidine ring with aniline (B41778) or a substituted aniline.

Another powerful method is the Buchwald-Hartwig cross-coupling reaction, which utilizes a palladium catalyst to form the C-N bond between the pyrimidine ring and the aniline derivative. mdpi.com This method is highly versatile and allows for the introduction of a wide range of substituted phenyl groups.

Furthermore, a deconstruction-reconstruction strategy offers a novel approach to diversify complex pyrimidines. This involves transforming a pyrimidine into an iminoenamine intermediate, which can then be recyclized with different reagents to introduce diverse functionalities, including various phenyl groups. nih.gov Syntheses of 2-amino-5-phenylpyrimidines have been described involving the primary synthesis of 5-phenylpyrimidine-2-thiols, followed by S-methylation, oxidation to sulfones, and subsequent aminolysis. rsc.org

Approaches for Regioselective Substitution on the Pyrimidine Core

Regioselectivity is a critical aspect of pyrimidine synthesis, as the electronic properties of the heterocyclic ring dictate the positions most susceptible to nucleophilic or electrophilic attack. The pyrimidine ring is electron-deficient, which makes it prone to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, especially when activated by a halogen substituent.

The reactivity of these positions is not equal. Research shows that for dihalopyrimidines, the C4 position is generally the most reactive site for nucleophilic attack, followed by the C2 position. This preferential reactivity allows for the sequential and regioselective introduction of different substituents.

One study demonstrated the highly regioselective nature of nucleophilic attack on 2,4-dichloropyrimidines. researchgate.net When these compounds were treated with one equivalent of an amine nucleophile, such as N-methylpiperazine, under controlled conditions (0°C to room temperature), the substitution occurred preferentially at the C4 position, yielding the 4-substituted-2-chloropyrimidine product as the major isomer. researchgate.net This selectivity provides a reliable route to asymmetrically substituted pyrimidines.

Further research into the diversification of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives also highlights the principles of regioselectivity. nih.gov In this system, amination was found to occur selectively at the C-2 position. nih.gov However, the regioselectivity of substitution by thiols or thiolates was dependent on the reaction conditions. Using DMF as a solvent with Hünig's base resulted in selective addition at the C-8 position, while conducting the reaction in isopropanol (B130326) favored substitution at the C-2 position. nih.gov This condition-dependent selectivity offers a powerful tool for chemists to direct substitution to the desired position, enabling the synthesis of a wide array of specifically functionalized pyrimidine derivatives.

Table 1: Regioselectivity in Nucleophilic Substitution of Halopyrimidines

| Starting Material | Nucleophile | Conditions | Major Product Position | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | N-Methylpiperazine | 0°C to r.t. | C-4 Substitution | researchgate.net |

| 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine | Amines | - | C-2 Substitution | nih.gov |

| 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine | Thiols/Thiolates | DMF, Hünig's base | C-8 Substitution | nih.gov |

| 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine | Thiols/Thiolates | Isopropanol | C-2 Substitution | nih.gov |

Optimization of Reaction Conditions and Yields in Pyrimidine Synthesis

The efficiency and yield of pyrimidine synthesis are highly dependent on the chosen reaction conditions. Optimization is a systematic process involving the variation of parameters such as solvent, temperature, catalyst, and reaction time to maximize product formation and minimize byproducts.

A study on the synthesis of 2-phenylselenopheno[2,3-b]pyridines, a related heterocyclic system, illustrates a typical optimization workflow. researchgate.net Initially, the reaction of 2-(methylselanyl)pyridin-3-amine with phenylacetylene (B144264) using tert-butyl nitrite (B80452) as a nitrosating agent yielded the desired product in only 27%. researchgate.net Seeking improvement, researchers varied the starting material to 2-(butylselanyl)pyridin-3-amine, which resulted in a slightly lower yield of 23%. A significant improvement was achieved by using bis(3-amino-2-pyridyl) diselenide, which nearly doubled the yield to 40% under the same conditions. researchgate.net This demonstrates how the choice of precursor is a critical variable in optimizing a synthetic route.

In the context of N-arylpyrimidin-2-amines, the Buchwald-Hartwig amination is a powerful cross-coupling method. The optimization of this reaction for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives involved screening different palladium catalysts, ligands, and bases. mdpi.com The optimal conditions were found to be dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base, with toluene (B28343) as the solvent at reflux. mdpi.com This optimized protocol resulted in moderate to good yields, ranging from 27% to 82%, showcasing the successful application of systematic optimization to achieve efficient synthesis of the target compounds. mdpi.com

Table 2: Optimization of Reaction Yield for 2-phenylselenopheno[2,3-b]pyridine

| Starting Material | Other Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(Methylselanyl)pyridin-3-amine | Phenylacetylene, t-BuONO | MeNO₂, 80°C | 27% | researchgate.net |

| 2-(Butylselanyl)pyridin-3-amine | Phenylacetylene, t-BuONO | MeNO₂, 80°C | 23% | researchgate.net |

| Bis(3-amino-2-pyridyl) diselenide | Phenylacetylene, t-BuONO | MeNO₂, 80°C | 40% | researchgate.net |

Advanced Synthetic Protocols (e.g., Catalysis, Microwave-Assisted Synthesis)

To overcome the limitations of traditional synthetic methods, such as harsh conditions and long reaction times, advanced protocols incorporating catalysis and microwave irradiation have been developed.

Catalysis

Metal-catalyzed reactions have revolutionized the synthesis of pyrimidines, enabling efficient and regioselective C-C and C-N bond formations.

Iridium Catalysis : A novel, regioselective multicomponent synthesis of pyrimidines has been reported using an iridium-pincer complex catalyst. This method assembles pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps with yields reaching up to 93%. acs.org

Iron Catalysis : An efficient and operationally simple method uses an in-situ prepared iron(II)-complex to catalyze the reaction of ketones, aldehydes, or esters with amidines. This approach proceeds with broad functional group tolerance in a regioselective manner. acs.org

Copper Catalysis : Copper-catalyzed methods provide a facile and economical route to diverse pyrimidine derivatives. One such protocol involves the cyclization of ketones with nitriles under basic conditions. organic-chemistry.org Another Cu-catalyzed [3+3] annulation of amidines with saturated ketones enables pyrimidine synthesis through a cascade of oxidative dehydrogenation, annulation, and aromatization. organic-chemistry.org

Magnetic Nanocatalysts : In a push towards sustainable chemistry, magnetically recoverable nanocatalysts are being employed for pyrimidine synthesis. nih.gov These catalysts offer high activity and stability, and their magnetic nature allows for easy separation from the reaction mixture and subsequent reuse, aligning with the principles of green chemistry. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. The rapid and intense heating of polar substances can dramatically reduce reaction times, often from hours to minutes, while improving yields and selectivity. tandfonline.com

The Biginelli three-component cyclocondensation reaction, a classic method for synthesizing pyrimidine derivatives, has been successfully adapted to microwave-assisted conditions. The reaction of a β-diketone, an aryl aldehyde, and urea (B33335) or thiourea (B124793) under microwave irradiation can produce pyrimidine products in high yields of 65–90% after simple recrystallization. tandfonline.com This method is noted for its simplicity, rapid reaction rates, and often solvent-free conditions. tandfonline.com Similarly, libraries of di- and trisubstituted pyrimidines have been prepared in good yields by irradiating an alkynone and an amidine or guanidine with microwaves, often requiring no chromatographic purification. colab.ws This rapid and efficient protocol is well-suited for combinatorial chemistry and the generation of compound libraries for drug discovery. colab.wsfoliamedica.bg

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Method | Typical Reaction Time | Typical Yields | Key Advantages | References |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Variable, often moderate | Well-established, scalable | mdpi.com |

| Microwave-Assisted Synthesis | Minutes to a few hours | Good to excellent (65-90%) | Rapid reaction rates, higher yields, cleaner reactions, energy efficient | tandfonline.com, colab.ws, foliamedica.bg, nih.gov |

Medicinal Chemistry and Pharmacological Applications of 4 Ethoxy N Phenylpyrimidin 2 Amine Derivatives

Role as Kinase Inhibitors

Derivatives of the 4-ethoxy-N-phenylpyrimidin-2-amine scaffold have been extensively explored as inhibitors of several key kinases implicated in oncogenesis and other diseases. Their structural resemblance to the adenine (B156593) core of ATP allows them to competitively bind to the kinase domain, blocking downstream signaling pathways essential for cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, contributes to the development of various cancers, including non-small-cell lung cancer (NSCLC) and cholangiocarcinoma (CCA). nih.govnih.gov The development of EGFR inhibitors is a key strategy in cancer therapy. nih.gov Derivatives of the N-phenylpyrimidin-2-amine scaffold have shown promise in this area.

One study identified a 4-aryl-N-phenylpyrimidin-2-amine derivative, compound 13f (3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide), as a potent EGFR inhibitor with an IC₅₀ value of 22 nM against the tyrosine kinase activity of EGFR. nih.gov This compound demonstrated significant anti-cancer activity in cholangiocarcinoma cell lines, which are often resistant to standard chemotherapy. nih.gov The activity of compound 13f included the induction of apoptosis and the suppression of cell migration and clonogenic ability in CCA cells. nih.gov Notably, it was more effective than the established EGFR inhibitor Gefitinib at suppressing EGF-stimulated EGFR expression in KKU-452 cells. nih.gov The development of fourth-generation EGFR inhibitors based on a 2-phenyl-4-aminopyrimidine framework is also being pursued to overcome resistance caused by mutations such as T790M and C797S in NSCLC. nih.gov

Table 1: EGFR Inhibitory Activity of Selected N-phenylpyrimidin-2-amine Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line Application | Reference |

|---|---|---|---|---|

| Compound 13f | EGFR | 22 | KKU-100, KKU-452, KKU-M156 (Cholangiocarcinoma) | nih.gov |

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is frequently over-expressed in many cancers and is linked to tumor formation and metastasis, making c-Met a valuable therapeutic target. nih.gov Researchers have synthesized and evaluated novel N-phenylpyrimidin-2-amine derivatives for their ability to inhibit c-Met kinase. nih.gov

In one study, a series of derivatives showed potent inhibitory activity, with IC₅₀ values ranging from 15.0 nM to 550.8 nM. nih.gov The lead compound, 34a, demonstrated exceptional c-Met inhibitory activity with an IC₅₀ of 15.0 nM and also exhibited strong antiproliferative effects in several c-Met-sensitive cancer cell lines, including prostate (PC-3), pancreatic (Panc-1), liver (HepG2), colon (HCT116), and kidney (Caki-1) cancers. nih.gov Docking studies confirmed that compound 34a interacts with the ATP-binding site of c-Met, highlighting its potential as a clinical candidate. nih.gov Other related scaffolds, such as 4-phenoxyquinoline derivatives, have also yielded potent c-Met inhibitors. nih.gov

Table 2: c-Met Kinase Inhibitory Activity of N-phenylpyrimidin-2-amine Derivatives

| Compound | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 34a | c-Met | 15.0 | 0.53 - 1.37 | nih.gov |

| Compounds 15b, 15d, 15f, 15i, 15o, 15r, 20, 34b | c-Met | N/A | 0.53 - 1.37 | nih.gov |

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML), as mutations in this kinase, particularly internal tandem duplication (FLT3-ITD), are common and contribute to the disease's pathogenesis. nih.govnih.gov The development of novel FLT3 inhibitors is crucial to address drug resistance associated with secondary mutations like D835Y. nih.gov

A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been discovered as potent and selective FLT3 inhibitors. nih.gov Compounds 12b and 12r from this series were effective against a range of mutated FLT3 kinases, including both ITD and D835Y variants. nih.gov These compounds showed specific anti-proliferative activity against FLT3-ITD positive cell lines (MV4-11 and MOLM-13). nih.gov Mechanistic studies revealed that compound 12b induced apoptosis in MV4-11 cells by reducing the phosphorylation of key downstream signaling proteins, confirming its targeted action against FLT3-ITD. nih.gov Computational modeling studies on similar pyrimidine-based compounds have further elucidated the critical interactions within the FLT3 binding pocket necessary for potent inhibition. nih.gov Gilteritinib, a dual FLT3/Axl inhibitor, is a known type I inhibitor that binds to both active and inactive forms of FLT3. mdpi.com

Table 3: FLT3 Inhibitory Activity of 4-Azaaryl-N-phenylpyrimidin-2-amine Derivatives

| Compound | Target | Key Features | Cell Line Application | Reference |

|---|---|---|---|---|

| 12b | FLT3-ITD, FLT3-D835Y | Diminishes phosphorylation of downstream effectors, induces apoptosis. | MV4-11, MOLM-13 | nih.gov |

| 12r | FLT3-ITD, FLT3-D835Y | Potent suppression of mutated FLT3 kinases. | MV4-11, MOLM-13 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4)

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, has emerged as a significant target for developing new cancer therapies and overcoming resistance to CDK4/6 inhibitors. nih.govnih.gov

In the quest for selective CDK2 inhibitors, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed through bioisosteric replacement of a phenylsulfonamide moiety. nih.gov Among these, compound 15 was identified as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM and demonstrated good selectivity over other CDKs. nih.govnih.gov This compound exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. nih.gov Further studies in ovarian cancer cells showed that compound 15 inhibited the phosphorylation of the retinoblastoma (Rb) protein, a key CDK substrate, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Table 4: CDK2 Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives

| Compound | Target | Ki (µM) | Antiproliferative GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 15 | CDK2 | 0.005 | 0.127–0.560 | nih.govnih.gov |

Axl Kinase Inhibition

The Axl receptor tyrosine kinase is implicated in various aspects of cancer progression, including cell adhesion, migration, and resistance to therapy. researchgate.netnih.gov Upregulation of Axl has been identified as a mechanism of resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. researchgate.net Therefore, Axl inhibitors are of significant interest.

Substituted N-phenylpyrimidin-2-amine analogs have been investigated as inhibitors of Axl kinase. researchgate.net For example, DS-1205b is a novel and selective Axl inhibitor that potently blocked ligand-induced cell migration in vitro. researchgate.net Some kinase inhibitors exhibit dual activity; Gilteritinib is a dual FLT3/Axl inhibitor, and Foretinib (GSK1363089) is a multi-kinase inhibitor that targets both c-Met and Axl with IC₅₀ values of 1.3 nM and 7 nM, respectively. mdpi.comacs.org Such dual inhibitors may offer a strategy to overcome certain forms of drug resistance. nih.gov

Table 5: Axl Kinase Inhibitory Activity of Selected Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Key Features | Reference |

|---|---|---|---|---|

| Foretinib (GSK1363089) | c-Met, Axl, VEGFR2 | 1.3 (c-Met), 7 (Axl) | Multi-kinase inhibitor | acs.org |

| DS-1205b | Axl | N/A | Inhibits ligand-induced migration | researchgate.net |

| Gilteritinib | FLT3, Axl | N/A | Dual inhibitor with activity against TKD mutations | mdpi.com |

Src and Abl Tyrosine Kinase Inhibition

Src and Abl are non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, and migration. rndsystems.comresearchgate.net The fusion protein Bcr-Abl is the causative agent in chronic myelogenous leukemia (CML), making Abl kinase a well-established drug target. rndsystems.com The 2-phenylaminopyrimidine scaffold is the basis for Imatinib, a landmark drug for CML that inhibits Bcr-Abl. nih.gov

Derivatives of this class have shown potent inhibition of both Abl and Src kinases. One study described a 2-phenylaminopyrimidine derivative, CGP 57148, which selectively inhibited v-Abl and the PDGF receptor at submicromolar concentrations. nih.gov This compound was significantly more potent against v-Abl-transformed cells compared to other cell lines and demonstrated antitumor activity in vivo. nih.gov Further research into related structures, such as 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, has also identified potent dual inhibitors of both Src and Abl kinases, expanding the therapeutic potential of these scaffolds. researchgate.net

Table 6: Src and Abl Kinase Inhibitory Activity

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylaminopyrimidine (e.g., CGP 57148) | Abl, PDGFR | Selective inhibition of v-Abl autophosphorylation and antiproliferative activity in v-Abl transformed cells. | nih.gov |

| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Src, Abl | Identified as potent dual inhibitors of Src and Abl kinases. | researchgate.net |

Janus Kinase 2 (JAK2) Inhibition

Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective inhibitors of Janus Kinase 2 (JAK2). nih.govnih.gov The mutation JAK2V617F is a known driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a promising therapeutic strategy. nih.govnih.gov

One notable derivative, compound A8, emerged from the systematic exploration of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.govnih.gov This compound demonstrated significant potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.govnih.gov Furthermore, it exhibited considerable selectivity for JAK2 over other JAK family members, with 38.6-fold, 54.6-fold, and 41.2-fold selectivity against JAK1, JAK3, and TYK2, respectively. nih.govnih.gov Mechanistic studies revealed that compound A8 effectively inhibited the phosphorylation of JAK2 and its downstream signaling pathways. nih.govnih.gov In Ba/F3 JAK2V617F cells, this compound was shown to induce apoptosis and block the G0/G1 phase of the cell cycle. nih.gov

Another area of investigation involves macrocyclic 2-amino-4-phenylaminopyrimidine derivatives as JAK2 inhibitors. nih.gov Compound 11 from this series showed potent inhibitory activity against JAK2 kinase with an IC₅₀ of 54.70 nM and also inhibited JAK2-dependent HEL and SET-2 cells. nih.gov This compound was also found to downregulate the expression of p-STAT3 and p-STAT5 in HEL cells. nih.gov

Additionally, 4-(2-furanyl)pyrimidin-2-amine derivatives have been designed and synthesized as JAK2 inhibitors. nih.govcgl.org.cnebi.ac.uk Primary structure-activity relationship (SAR) studies led to the discovery of a novel class of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B175094) based JAK2 inhibitors with high potency (IC₅₀ of 0.7nM) and over 30-fold selectivity for JAK2 over JAK3. nih.gov

Table 1: JAK2 Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ | Selectivity | Key Findings |

|---|---|---|---|---|

| A8 | JAK2 | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | Inhibits JAK2 phosphorylation and downstream signaling; induces apoptosis. nih.govnih.gov |

| Compound 11 | JAK2 | 54.70 nM | Not specified | Downregulates p-STAT3 and p-STAT5 in HEL cells. nih.gov |

| 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivative | JAK2 | 0.7 nM | >30-fold vs JAK3 | High potency and selectivity. nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key targets in the development of anti-inflammatory drugs. jpp.krakow.plnih.gov While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and plays a role in inflammatory processes. nih.govmedchemexpress.com Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov In vitro experiments demonstrated that a significant number of these compounds exhibited strong suppressive effects against COX-2. nih.gov Molecular docking studies indicated that these derivatives, with the exception of one, showed a binding behavior comparable to the selective COX-2 inhibitor celecoxib. nih.gov The presence of the SO2Me moiety was observed to insert into the secondary binding site of COX-2. nih.gov

Furthermore, new 4-phenylpyrimidine-2(1H)-thiones have been prepared and investigated for their ability to inhibit COX-1 and COX-2. nih.gov

Table 2: COX Inhibition by this compound Derivatives

| Compound Series | Target | Key Findings |

|---|---|---|

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | COX-2 | Strong suppressive effect on COX-2; binding behavior similar to celecoxib. nih.gov |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govencyclopedia.pub Inhibition of PDE4 has been explored as a therapeutic strategy for a variety of inflammatory diseases, including respiratory and autoimmune disorders. researchgate.netmdpi.com The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govencyclopedia.pub

In 2009, a 2-arylpyrimidine derivative was identified as a selective and potent PDE4B inhibitor with a sub-micromolar IC₅₀ of 0.19 µM and a 10-fold selectivity over PDE4D. nih.gov Further optimization of this lead compound led to a series of potent PDE4B inhibitors with over 100-fold selectivity against the PDE4D isozyme. nih.gov

The development of PDE4 inhibitors has been an active area of research, with several structural classes being explored, including pyrimidine (B1678525) derivatives. mdpi.com The goal is to develop inhibitors with improved therapeutic windows and reduced side effects. researchgate.net

Modulation of Other Biological Targets

Receptor for Advanced Glycation End Products (RAGE) Modulation

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor implicated in various pathological processes, including inflammation and diabetic complications. While direct studies on this compound derivatives as RAGE modulators are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been investigated for activity at various receptors.

G-protein Coupled Receptor 119 (GPR119) Agonism

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. nih.govnih.govfrontiersin.org A series of novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists. nih.govnih.gov

Optimization of substituents on the phenyl ring at the 2-position and the amino group at the 4-position led to the identification of potent GPR119 agonists. nih.gov One such derivative, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (9t), was found to improve glucose tolerance in mice after oral administration. nih.gov

Another advanced analog, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol (24g), demonstrated potent GPR119 agonistic activity and improved glucose tolerance in mice. nih.gov This compound also exhibited an excellent antidiabetic effect in diabetic mice after one week of single daily treatment. nih.gov

Table 3: GPR119 Agonism by this compound Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| 9t | GPR119 Agonist | Improved glucose tolerance in mice. nih.gov |

| 24g | GPR119 Agonist | Potent GPR119 agonistic activity; improved glucose tolerance and antidiabetic effect in mice. nih.gov |

Adenosine Receptor Modulation

Adenosine receptors, a class of G protein-coupled receptors, are integral to numerous physiological processes and have emerged as promising therapeutic targets for a range of conditions, including cardiovascular and neurodegenerative diseases. nih.gov The this compound scaffold has been investigated for its potential to modulate these receptors.

In the quest for selective adenosine A1 receptor antagonists, researchers have synthesized and evaluated new 2-amino-4,5-diarylpyrimidines. nih.gov This research identified a compound, bearing a trans 4-hydroxycyclohexyl substituent, as a potent and selective antagonist for the human adenosine A1 receptor. nih.gov Computational docking studies helped to rationalize the observed selectivity, highlighting the importance of substituents on both the N2-position and the 5-position of the pyrimidine ring. nih.gov

The following table summarizes the binding affinities of a key compound at the human adenosine A1 and A2A receptors:

| Compound | Substituent | hA1AR Kᵢ (nM) | hA2AAR Kᵢ (nM) | Selectivity (A2A/A1) |

| 3z | trans 4-hydroxycyclohexyl | 7.7 | 1389 | 180.4 |

Data sourced from a study on N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists. nih.gov

Broader Spectrum Biological Activities

Beyond their interaction with adenosine receptors, derivatives of the this compound framework have demonstrated a wide range of other biological activities. These include anti-inflammatory, anticancer, and antimicrobial effects, underscoring the therapeutic potential of this chemical class.

Anti-inflammatory Potential

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The in vitro experiments revealed that a significant number of these compounds exhibited a strong suppressive effect against COX-2, an enzyme commonly found in inflamed tissues. nih.gov This selective inhibition suggests potential for anti-inflammatory agents with fewer adverse effects than non-selective COX inhibitors. nih.gov Additionally, many of these derivatives were found to effectively inhibit ADP-induced platelet aggregation. nih.gov

Novel pyrimidine and pyrimidopyrimidine analogs have also been synthesized and assessed for their in vitro anti-inflammatory activity using a membrane stabilization or anti-hemolytic method. nih.gov Certain compounds demonstrated strong anti-hemolytic effects, which can be attributed to their ability to protect red blood cells from hemolysis. nih.gov

Anticancer Research Applications

The this compound scaffold has been a fruitful starting point for the development of novel anticancer agents.

One study focused on the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of ULK1 kinase, a key enzyme in the autophagy pathway. researchgate.net The compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) was identified as a potent inhibitor of ULK1 kinase and demonstrated the ability to block autophagy and induce apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net

In another approach, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One compound from this series exhibited antiproliferative activity comparable to the established anticancer drug cisplatin. nih.gov

Furthermore, new pyrimidine and pyrimidopyrimidine derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov Several of these compounds exhibited high cytotoxic activities, with IC50 values close to that of the reference drug doxorubicin, while showing good safety profiles in normal human lung fibroblast cells. nih.gov

The table below presents the cytotoxic activity of selected pyrimidine derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 3b | HCT-116 | 1.89 ± 0.12 |

| MCF-7 | 2.01 ± 0.15 | |

| HEPG-2 | 2.15 ± 0.17 | |

| 10b | HCT-116 | 1.95 ± 0.13 |

| MCF-7 | 2.11 ± 0.16 | |

| HEPG-2 | 2.24 ± 0.18 | |

| 10c | HCT-116 | 1.78 ± 0.11 |

| MCF-7 | 1.93 ± 0.14 | |

| HEPG-2 | 2.05 ± 0.16 | |

| Doxorubicin | HCT-116 | 1.75 ± 0.11 |

| MCF-7 | 1.88 ± 0.13 | |

| HEPG-2 | 2.01 ± 0.15 |

Data from a study on the synthesis and biological evaluation of new pyrimidine and pyrimidopyrimidine derivatives. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitrypanosomal, Antiplasmodial)

Derivatives of this compound have also been explored for their potential to combat various microbial pathogens.

A series of novel pyrimidine and pyrimidopyrimidine analogs were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Several of the synthesized compounds demonstrated excellent antimicrobial activities when compared to the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov

In the context of protozoal diseases, new esters and ethers of 4-dialkylaminobicyclo[2.2.2]octan-2-ols, which can be considered structurally related to the core theme, have been investigated for their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The results indicated that increased lipophilicity enhanced the antiprotozoal activities. nih.gov For instance, a pivalate (B1233124) derivative showed the highest antitrypanosomal activity, while a 4-chlorobenzoate (B1228818) derivative exhibited good antiplasmodial activity with low cytotoxicity. nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Immunomodulatory)

In addition to the aforementioned activities, derivatives of this scaffold have been investigated for other biological effects. For instance, newly synthesized pyrimidine and pyrimidopyrimidine derivatives were assessed for their antioxidant activities by measuring their ability to scavenge free radicals. nih.gov Several compounds demonstrated strong antioxidant effects. nih.gov

Mechanistic Insights into the Biological Actions of 4 Ethoxy N Phenylpyrimidin 2 Amine Derivatives

Molecular Target Binding and Specific Interactions

Characterization of Ligand Binding Sites (e.g., ATP-binding site)

Derivatives of the N-phenylpyrimidin-2-amine scaffold have been extensively studied as inhibitors of a variety of protein kinases, where they typically target the highly conserved ATP-binding site. This pocket is the catalytic core of the enzyme responsible for transferring a phosphate (B84403) group from ATP to a substrate protein. By occupying this site, the inhibitor molecules prevent the binding of ATP, thereby blocking the kinase's catalytic activity.

Identification of Critical Amino Acid Residues for Ligand Recognition

The specificity of kinase inhibitors is determined by the precise interactions they form with amino acid residues lining the ATP-binding site. For N-phenylpyrimidine derivatives, several key residues have been identified as being crucial for effective binding. In the case of FLT3, molecular docking has highlighted the importance of residues such as K644, C694, F691, E692, N701, D829, and F830 for the binding of pyrimidine-4,6-diamine-based inhibitors. nih.gov

For other kinases, different sets of residues come into play. For example, in the case of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives targeting JAK2, a key enzyme in myeloproliferative neoplasms, specific interactions with the hinge region of the kinase are critical for potent inhibition. The N-phenyl group of the core scaffold often forms hydrophobic interactions with residues in the back of the ATP pocket, while the pyrimidine (B1678525) core itself acts as a scaffold for positioning other functional groups to interact with specific residues.

Role of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the ligand-protein complex is heavily reliant on a network of non-covalent interactions. Hydrogen bonds are particularly important for anchoring the inhibitor within the binding site. The pyrimidine core of 4-ethoxy-N-phenylpyrimidin-2-amine and its analogs contains several nitrogen atoms that can act as hydrogen bond acceptors, while the amino group at the 2-position can act as a hydrogen bond donor. These groups frequently form hydrogen bonds with the backbone atoms of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the inhibitor (the phenyl and pyrimidine rings) and the side chains of aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site contribute significantly to the binding affinity. For example, in the binding of N-phenylpyrimidine-4-amine derivatives to FLT3, the phenyl ring of the inhibitor is often involved in π-π stacking with the gatekeeper residue F691. nih.gov The ethoxy group can also participate in hydrophobic interactions within the binding pocket, further stabilizing the complex.

Cellular Pathway Modulation by this compound Analogues

The binding of this compound derivatives to their molecular targets triggers a cascade of downstream cellular events, leading to the modulation of various signaling pathways. These alterations in cellular signaling are responsible for the observed biological effects, such as anti-inflammatory and anti-cancer activities.

Suppression of Inflammatory Mediators (e.g., Prostaglandin E2)

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. Several pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of PGE2.

A study on polysubstituted pyrimidines revealed that compounds with a 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (B1600979) core are potent inhibitors of PGE2 production. nih.gov While the exact derivative this compound was not tested, this study provides strong evidence that the pyrimidin-2-amine scaffold is a valid starting point for the development of PGE2 inhibitors. The mechanism of action is believed to involve the inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation. By blocking COX-2 activity, these compounds reduce the synthesis of PGE2, thereby dampening the inflammatory response.

| Compound Derivative | Target | IC50 (µM) |

| 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | PGE2 production inhibition | Not specified as IC50, but reported as potent |

| 5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivative | PGE2 production inhibition | Weaker than the parent compound |

This table presents data on the inhibition of Prostaglandin E2 (PGE2) production by derivatives of the pyrimidin-2-amine scaffold.

Inhibition of Cell Proliferation and Induction of Apoptosis

Uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death) are fundamental characteristics of cancer. A significant body of research has demonstrated that derivatives of the N-phenylpyrimidin-2-amine scaffold can effectively inhibit the growth of cancer cells and induce apoptosis. These effects are often a direct consequence of the inhibition of key kinases that regulate cell cycle progression and survival pathways.

For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1, which is involved in DNA damage response. Inhibition of USP1 leads to increased levels of monoubiquitinated PCNA (a key protein in DNA replication and repair), which in turn suppresses cancer cell survival. nih.gov

Furthermore, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting ULK1, a kinase that plays a crucial role in autophagy, a cellular recycling process that can promote cancer cell survival. By blocking autophagy, these compounds push the cancer cells towards apoptosis.

The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. These effects are mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

| Compound Derivative | Target Kinase | Cancer Cell Line | IC50 (nM) |

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine (A8) | JAK2 | - | 5 |

| 4-phenoxyquinoline derivative (1s) | c-Met | A549, H460, HT-29, MKN45, U87MG | 1.42 |

This table showcases the inhibitory activity (IC50) of selected N-phenylpyrimidin-2-amine derivatives against specific kinases and their cytotoxic effects on various cancer cell lines.

Modulation of Key Cell Signaling Cascades (e.g., FLT3, Axl, Src, Abl, JAK2)

The biological effects of this compound derivatives are often attributed to their ability to interact with and modulate the activity of various protein kinases, which are pivotal components of cell signaling pathways. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer.

FMS-like Tyrosine Kinase 3 (FLT3): A notable discovery in this area is a series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives that have been identified as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3). ebi.ac.uknih.gov Mutations in the FLT3 gene, particularly internal tandem duplication (ITD), are common drivers in acute myeloid leukemia (AML). nih.gov Research has shown that certain derivatives can effectively suppress a range of mutated FLT3 kinases, including the ITD and D835Y mutants, the latter being associated with acquired drug resistance. nih.gov Mechanistically, these compounds have been observed to decrease the phosphorylation of key downstream effectors of the FLT3 signaling pathway. nih.gov This inhibition of FLT3 activity ultimately leads to the induction of apoptosis in cancer cells that harbor FLT3-ITD mutations. nih.gov

| Compound/Derivative Class | Target Kinase | Effect | Reference |

| 4-azaaryl-N-phenylpyrimidin-2-amine derivatives | FLT3 (including ITD and D835Y mutants) | Potent and selective inhibition, diminished phosphorylation of downstream effectors, induction of apoptosis. | ebi.ac.uknih.gov |

Axl, Src, and JAK2: While direct inhibitory data for this compound derivatives on Axl, Src, and JAK2 are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been investigated for activity against these kinases. For instance, the inhibition of AXL is a therapeutic strategy for overcoming drug resistance in certain cancers. Similarly, JAK2 is a critical mediator in myeloproliferative neoplasms. The N-phenylpyrimidin-2-amine scaffold is a common feature in many kinase inhibitors, suggesting that derivatives could be designed to target these kinases.

Abl Kinase: A 2-phenylaminopyrimidine derivative, CGP 57148, has been identified as a potent inhibitor of the Abl protein-tyrosine kinase. nih.gov This is particularly relevant in the context of chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is a key oncogenic driver. Submicromolar concentrations of this compound have been shown to selectively inhibit v-Abl autophosphorylation in intact cells. nih.gov Interestingly, while effective against Abl, this particular derivative did not show significant antitumor activity against src-transformed cells, suggesting a degree of selectivity in its kinase inhibition profile. nih.gov

| Compound/Derivative Class | Target Kinase | Effect | Reference |

| 2-phenylaminopyrimidine derivative (CGP 57148) | Abl | Potent inhibition of v-Abl autophosphorylation. | nih.gov |

| 2-phenylaminopyrimidine derivative (CGP 57148) | Src | No significant antitumor activity in src-transformed cells. | nih.gov |

Disruption of Nucleic Acid and Protein Synthesis Pathways

The anticancer and antimicrobial activities of pyrimidine derivatives can also stem from their ability to interfere with the fundamental processes of nucleic acid and protein synthesis.

The pyrimidine structure is a core component of nucleobases (cytosine, thymine, and uracil), which are the building blocks of DNA and RNA. Compounds that mimic these natural pyrimidines can act as antimetabolites. By integrating into the cellular machinery for nucleic acid synthesis, these analogs can disrupt the process, leading to the production of non-functional genetic material or a complete halt in replication and transcription. This mechanism is a well-established strategy in cancer chemotherapy.

Furthermore, the inhibition of key signaling pathways, as discussed above, has profound downstream consequences on protein synthesis. The FLT3 signaling cascade, for example, activates pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival. By inhibiting FLT3, the 4-azaaryl-N-phenylpyrimidin-2-amine derivatives effectively shut down these pro-survival signals. nih.gov The subsequent induction of apoptosis is a direct consequence of the cell's inability to maintain the necessary protein synthesis for its continued existence and proliferation. nih.gov The cellular machinery, upon receiving apoptotic signals, initiates a cascade of events that includes the degradation of cellular proteins and a shutdown of protein synthesis machinery, ultimately leading to programmed cell death.

Structure Activity Relationship Sar Studies of 4 Ethoxy N Phenylpyrimidin 2 Amine Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine core is a primary target for chemical modification to optimize the therapeutic potential of this class of compounds. Substituents at positions 4, 5, and 6 can significantly alter the molecule's interaction with biological targets.

Effects of Ethoxy Group Position and Chemical Modifications on Biological Activity

The alkoxy group at the C4 position of the pyrimidine ring is a key determinant of activity. Its size, length, and position are crucial. In studies of related 2-phenylpyrimidine (B3000279) derivatives as xanthine (B1682287) oxidase inhibitors, the nature of the alkoxy group at the C4 position was found to be critical for potency. nih.gov Research on 2-amino-4,6-disubstituted pyrimidines has shown that the length of an alkoxy chain can be important for inhibitory activity. For instance, in a series of β-glucuronidase inhibitors, a derivative with a butoxy group showed activity, while a similar compound with a methoxy (B1213986) substituent was inactive, suggesting that a longer chain is beneficial for interaction with the target enzyme's active site. nih.gov

Modification of the ethoxy group to other functionalities also impacts activity. For example, replacing it with secondary amine moieties has been a successful strategy in optimizing histamine (B1213489) H4 receptor ligands. nih.gov In a series of 2-(4-alkoxy-3-cyano)phenylpyrimidine-4-ol derivatives, modifying the alkoxy chain length directly correlated with xanthine oxidase inhibitory potency, with isopentoxy proving to be optimal. nih.gov

| Compound Series | Substituent at C4 | Observed Activity | Source |

|---|---|---|---|

| 2-aminopyrimidine (B69317) derivatives | Methoxy | Inactive (β-glucuronidase inhibition) | nih.gov |

| 2-aminopyrimidine derivatives | Butoxy | Active (β-glucuronidase inhibition) | nih.gov |

| 2-(3-cyano)phenylpyrimidine-4-ol derivatives | Isopentoxy | Most potent (Xanthine Oxidase IC50 = 0.046 µM) | nih.gov |

Influence of Phenyl Group Substitution and Orientation

The substitution of a phenyl group directly onto the pyrimidine ring significantly influences the compound's biological profile. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, a simple phenyl ring at the C2 position was shown to be a good starting point for activity. acs.org The orientation and substitution pattern of this phenyl group are critical. For instance, in a series of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines, the arrangement of phenyl groups at C4 and C6 was fundamental to their anti-inflammatory activity. nih.gov

Studies on related pyrimidine structures show that the presence of a phenyl group, as opposed to other aromatic rings like thienyl, can modulate activity, although this is not always a simple relationship and can be context-dependent. nih.gov The introduction of a 4-bromophenyl group at the C4 position of the pyrimidine ring has been utilized to create potent bone anabolic agents. amanote.com This highlights that both the presence and the substitution of the phenyl ring on the pyrimidine core are key factors in determining the pharmacological outcome.

Role of Other Alkyl or Aryl Substituents on Activity Profile

Beyond the primary ethoxy and phenyl groups, other substituents on the pyrimidine ring play a vital role in fine-tuning the activity profile. SAR studies on 2-aminopyrimidine-containing histamine H4 receptor ligands revealed that replacing a tert-butyl group at the C6 position with aromatic moieties led to a significant increase in potency. nih.gov Similarly, for CDK9 inhibitors based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold, the substituent at the C5 position of the pyrimidine core was found to be of great importance for both potency and selectivity. acs.org

The electronic nature of these substituents is also crucial. The presence of electron-donating groups at the C2 and C4 positions can activate the pyrimidine ring towards certain reactions, which can be a factor in their mechanism of action. jocpr.com In contrast, some studies have found no significant variation in activity with different alkyl substituents (from methyl to butyl) at the C5 position, suggesting that for certain biological targets, this position is less sensitive to steric bulk. rsc.org

| Scaffold | Position | Substituent | Effect on Activity | Source |

|---|---|---|---|---|

| 2-aminopyrimidine | C6 | Aromatic moieties (vs. tert-butyl) | Increased potency (H4R antagonism) | nih.gov |

| 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine | C5 | Various groups | Important for CDK9 potency and selectivity | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | C2 | Phenyl | Improved potency over thiophene | acs.org |

| Pyrido[2,3-d]pyrimidine | C4 | Trimethoxyphenyl | Most efficient edema inhibiting potential | researchgate.net |

Modifications to the N-Phenyl Moiety and their Pharmacological Consequences

The N-phenyl group is another critical region for SAR exploration, where substituents can profoundly affect the compound's interaction with its biological target through electronic and steric effects.

Substituent Effects on the N-Phenyl Ring (e.g., Halogenation, Electron-Donating/Withdrawing Groups)

The electronic properties of substituents on the N-phenyl ring are a major factor governing biological activity. In the development of USP1/UAF1 inhibitors, a fairly flat SAR was observed for many electron-donating and electron-withdrawing groups on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. acs.org However, in other series, the effect is more pronounced. For a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, derivatives with electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl) on the phenyl ring at the C4 position showed varied anti-inflammatory and analgesic activities. nih.gov

Halogenation is a common strategy. For example, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine was identified as a potent GPR119 agonist. nih.gov In a series of COX-2 inhibitors based on a 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine structure, various substitutions on the 6-phenyl ring were explored. chemrxiv.org It was found that electron-withdrawing groups like fluorine and chlorine, and electron-donating groups like methyl and methoxy, all influenced potency, indicating a complex relationship between electronic effects and activity. chemrxiv.org Similarly, studies on pyridopyrimidines have shown that introducing nitro (electron-withdrawing) and methoxy (electron-donating) groups can unfavorably impact antimicrobial activity. rsc.org

Steric and Electronic Considerations Governing Activity

Both steric bulk and the electronic nature of substituents on the N-phenyl ring govern the molecule's ability to fit into the binding pocket of its target protein. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was greatly favored over the 3- and 4-positions. acs.org For example, the 2-CF3-phenyl derivative was active, while the 3-CF3 and 4-CF3 analogues were inactive, highlighting a strong positional preference likely due to steric or conformational constraints within the binding site. acs.org

The interplay between steric and electronic effects is crucial. A larger substituent might provide better van der Waals interactions but could also cause steric clashes that prevent optimal binding. Molecular docking studies for a series of COX-2 inhibitors revealed that a methylsulfonyl (SO2Me) moiety on one phenyl ring could fit into a secondary binding site of the enzyme, a key factor for selectivity. chemrxiv.org The reduction in reactivity observed when replacing aniline (B41778) with N-methylaniline in certain reactions is attributed to increased steric hindrance, which affects both the formation of intermediates and subsequent reaction steps. rsc.org These findings underscore that a delicate balance of steric and electronic properties on the N-phenyl ring is essential for achieving high potency and selectivity. chemrxiv.orgrsc.org

| Scaffold | N-Phenyl Substituent | Position | Biological Target/Activity | Key Finding | Source |

|---|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | CF3 | 2- (ortho) | USP1/UAF1 Inhibition | Active | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | CF3 | 3- (meta) | USP1/UAF1 Inhibition | Inactive | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | CF3 | 4- (para) | USP1/UAF1 Inhibition | Inactive | acs.org |

| 6-phenylpyrimidin-2-amine | 4-F | 6-phenyl ring | COX-2 Inhibition | High potency (IC50 = 0.04 µM) | chemrxiv.org |

| 6-phenylpyrimidin-2-amine | 4-Cl | 6-phenyl ring | COX-2 Inhibition | High potency (IC50 = 0.05 µM) | chemrxiv.org |

| 6-phenylpyrimidin-2-amine | 4-OCH3 | 6-phenyl ring | COX-2 Inhibition | Moderate potency (IC50 = 0.16 µM) | chemrxiv.org |

Relationship between Molecular Conformation and Pharmacological Activity

The three-dimensional arrangement of a molecule, its conformation, is critical in determining its interaction with a biological target, such as a receptor or enzyme. For derivatives of 4-ethoxy-N-phenylpyrimidin-2-amine, the specific orientation of the ethoxy and phenyl groups relative to the pyrimidine ring can significantly influence pharmacological activity.

The bioactive conformation, which is the specific 3D structure a molecule adopts when it binds to its target, dictates the strength and type of intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar pyrimidine core, the spatial arrangement of substituents was found to be crucial for their inhibitory potency against the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov

Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other, are often employed to elucidate these relationships. nih.gov By modeling how different derivatives fit into the active site of a target protein, researchers can understand why certain conformations lead to higher activity. For example, the dihedral angle between the phenyl and pyrimidine rings can affect how well the molecule fits into a binding pocket. researchgate.net Variations in this angle due to different substitution patterns can either enhance or diminish the pharmacological effect. The flexibility or rigidity of the molecule also plays a role; a molecule that can easily adopt the required bioactive conformation is likely to be more potent. Studies on related heterocyclic compounds have shown that achieving a specific, low-energy conformation is key to maximizing interactions with the target, thereby enhancing biological activity. nih.gov

Computational Chemistry and Molecular Modeling Applications in 4 Ethoxy N Phenylpyrimidin 2 Amine Research

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a powerful computational method to correlate the biological activity of a series of compounds with their 3D physicochemical properties. By generating a predictive model, 3D-QSAR aids in understanding the structural requirements for a molecule to exhibit a desired biological effect.

Development of Robust Predictive Models for Compound Design

The initial step in 3D-QSAR studies involves the development of a statistically robust and predictive model. This is typically achieved using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate the steric and electrostatic fields (and in the case of CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and acceptor) around a set of aligned molecules.

A training set of molecules with known biological activities is used to construct the model. The predictive power of the model is then assessed using a test set of compounds that were not used in the model generation. Key statistical parameters are used to validate the model's robustness and predictive capability. slideshare.netresearchgate.netnih.gov A reliable 3D-QSAR model is characterized by a high cross-validated correlation coefficient (q² > 0.5), a high non-cross-validated correlation coefficient (R² close to 1.0), a low root mean square error (RMSE), and a high F-test value. researchgate.netnih.gov

For a hypothetical series of 4-ethoxy-N-phenylpyrimidin-2-amine analogs, a robust 3D-QSAR model would be essential for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model of this compound Analogs

| Parameter | Value | Significance |

| q² (cross-validated r²) | 0.78 | Good internal predictive ability |

| r² (non-cross-validated r²) | 0.95 | High correlation between predicted and actual activity |

| F-value | 150.4 | High statistical significance of the model |

| RMSE (Root Mean Square Error) | 0.25 | Low error in predicted activity values |

| Optimal Number of Components | 5 | Indicates a well-fitted model without being overly complex |

This table is illustrative and presents hypothetical data for the purpose of explaining the application of 3D-QSAR.

Rational Design of Novel Compounds with Enhanced Activity

The true utility of a 3D-QSAR model lies in its application for the rational design of novel compounds with improved biological activity. The model generates contour maps that visually represent the regions where modifications to the molecular structure are likely to enhance or diminish activity.

For instance, a CoMFA steric contour map might show a large green polyhedron near a specific position on the phenyl ring of this compound, indicating that bulkier substituents in that region are favored for higher activity. Conversely, a red polyhedron would suggest that steric hindrance in that area is detrimental. Similarly, electrostatic contour maps use blue and red regions to indicate where positive or negative charges, respectively, would be beneficial for activity.

By interpreting these contour maps, medicinal chemists can make informed decisions on how to modify the lead structure of this compound to design new analogs with potentially enhanced potency. tandfonline.comresearchgate.net

Table 2: Hypothetical Design of Novel Analogs Based on 3D-QSAR Contour Maps

| Position of Modification | Suggested Modification | Predicted Activity Change | Rationale from Contour Map |

| Phenyl ring para-position | Addition of a trifluoromethyl group | Increase | Favorable steric and electrostatic interactions |

| Ethoxy group | Replacement with a propoxy group | Decrease | Steric clash with an unfavorable region |

| Pyrimidine (B1678525) ring | Introduction of a small alkyl group | Increase | Fills a favorable hydrophobic pocket |

| Amino group linker | Conformationally restricted analog | Increase | Better fit into the binding site |

This table is illustrative and presents hypothetical data for the purpose of explaining the application of 3D-QSAR in rational drug design.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, if its biological target is known (e.g., a specific kinase), structure-based virtual screening can be employed. rsc.orgrsc.org This involves docking a large database of compounds into the binding site of the target protein and scoring their potential interactions.

Alternatively, if a number of active compounds with the this compound scaffold are known but the target is not, ligand-based virtual screening can be performed. This method uses the 3D shape and pharmacophoric features of the known active molecules as a template to find similar compounds in a database. nih.gov

Once initial "hits" are identified through virtual screening, they undergo lead optimization. This iterative process involves synthesizing and testing the most promising candidates and using the resulting data to refine the computational models. This synergy between computational prediction and experimental validation accelerates the discovery of potent and selective lead compounds. acs.org

In Silico Prediction of Molecular Properties Relevant to Drug Design

Beyond predicting biological activity, computational methods are crucial for evaluating the drug-like properties of a compound. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to avoid costly failures in later stages. researchgate.netsifisheriessciences.comresearchgate.net

For this compound and its analogs, various molecular properties can be calculated using specialized software. These predictions help in selecting candidates with a higher probability of having favorable pharmacokinetic profiles. nih.govtandfonline.com

Table 3: Hypothetical In Silico Predicted Molecular Properties for this compound

| Property | Predicted Value | Implication for Drug Design |

| Molecular Weight | 217.26 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.8 | Good balance between solubility and permeability |

| Number of H-bond Donors | 1 | Favorable for oral bioavailability |

| Number of H-bond Acceptors | 4 | Favorable for oral bioavailability |

| Polar Surface Area (PSA) | 59.8 Ų | Suggests good cell membrane permeability |

| Blood-Brain Barrier Penetration | Low | May be desirable for peripherally acting drugs |

| CYP450 2D6 Inhibition | Unlikely | Lower potential for drug-drug interactions |

This table is illustrative and presents hypothetical data for the purpose of explaining the application of in silico predictions in drug design.

Future Research Directions and Prospects for 4 Ethoxy N Phenylpyrimidin 2 Amine Research

Design of Novel, Potent, and Selective Derivatives with Optimized Profiles

Key strategies for derivatization include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, methyl, or methoxy (B1213986) groups) to the N-phenyl ring can significantly alter the compound's electronic and steric properties, leading to improved binding affinity and selectivity for target proteins. frontiersin.org

Alterations to the Ethoxy Group: The ethoxy group at the 4-position of the pyrimidine (B1678525) ring is a critical determinant of activity. Future work could explore the impact of replacing it with other alkoxy groups, thioethers, or amino groups to probe the binding pocket and optimize interactions.

Introduction of Diverse Functional Groups: Incorporating moieties like morpholine, piperazine, or thiazole (B1198619) has proven effective in developing potent and selective inhibitors in other pyrimidine series. nih.govnih.govrsc.org These groups can extend into solvent-exposed regions or form additional hydrogen bonds within the target's active site, thereby enhancing potency and improving pharmacokinetic properties. nih.gov

The goal of these modifications is to create a portfolio of compounds with optimized profiles, leading to the identification of clinical candidates. For instance, the development of related N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of ML323, a compound with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, highlighting the potential of this chemical class. nih.gov

Table 1: Examples of Bioactive N-Phenylpyrimidin-2-amine Derivatives and Their Targets

| Compound Class | Target | Key Findings | Reference |

| N,4-diphenylpyrimidin-2-amine derivatives | PI3Kγ | Compound C8 showed potent inhibitory activity (IC50 = 65 nM), superior to the control drug. | rsc.org |

| N-phenylpyrimidin-2-amine derivatives | c-Met Kinase | Lead compound 34a displayed outstanding c-Met inhibitory activity (IC50: 15.0 nM) and favorable pharmacokinetics. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/CDK6 | Derivative 83 was identified as a highly potent, selective, and orally bioavailable inhibitor with significant in vivo antitumor activity. | nih.govresearchgate.net |

| Pyrimidin-2-amine derivatives | PLK4 | Compound 8h exhibited high PLK4 inhibitory activity (IC50 = 0.0067 μM) and good plasma stability. | nih.gov |

| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives | LRRK2 | Compound 7 showed potent LRRK2 inhibition, good kinase selectivity, and CNS penetration. | nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While many pyrimidine derivatives are known as kinase inhibitors, the 4-ethoxy-N-phenylpyrimidin-2-amine scaffold may possess activity against a broader range of biological targets. Future research should not be limited to known targets but should actively seek to identify novel mechanisms of action and therapeutic applications.

Potential areas for exploration include:

Kinase Inhibition: Building on extensive research, this scaffold can be screened against panels of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDK4/6), Polo-like kinase 4 (PLK4), and c-Met. nih.govnih.govnih.gov The discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent and selective LRRK2 inhibitors for Parkinson's disease suggests that derivatives of this compound could also be investigated for neurodegenerative disorders. nih.gov

Deubiquitinase Inhibition: The ubiquitin-proteasome system is a critical regulator of cellular processes, and its deregulation is linked to diseases like cancer. The success of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors suggests that the this compound core could be a valuable starting point for developing inhibitors against other deubiquitinating enzymes. nih.gov

GPCR Modulation: Certain pyrimidine derivatives have been identified as agonists for G-protein coupled receptors like GPR119, which is a target for type 2 diabetes. nih.gov This opens the possibility of developing this compound derivatives for metabolic diseases.

Other Targets: The structural features of the aminopyrimidine core make it a versatile pharmacophore that could interact with various other enzyme families or receptor types, including Equilibrative Nucleoside Transporters (ENTs). frontiersin.org

High-throughput screening of this compound and its derivatives against diverse biological targets will be a crucial step in uncovering new therapeutic opportunities beyond oncology.

Advanced Computational Approaches for Structure-Based Drug Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. Future research on this compound will heavily rely on these approaches to guide the design of new molecules and to understand their mechanism of action at an atomic level.

Key computational methods to be employed include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can elucidate key binding interactions, such as hydrogen bonds formed by the aminopyrimidine core with the hinge region of a kinase, and can help rationalize the activity of different derivatives. nih.govnih.gov For example, docking analyses have been used to understand how N,4-diphenylpyrimidin-2-amine derivatives bind to PI3Kγ. rsc.org

Pharmacophore Modeling: By identifying the essential 3D arrangement of chemical features required for biological activity, pharmacophore models can be used to screen virtual libraries for new compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help predict the potency of newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability and the role of conformational changes.

These computational strategies allow for the prioritization of compounds for synthesis, reducing the time and cost associated with drug development.

Integration of In Silico and Experimental Methodologies for Accelerated Discovery

The most effective path forward involves a synergistic and iterative cycle of computational design and experimental validation. This integrated approach ensures that research is driven by rational, data-informed hypotheses, leading to a more efficient discovery process.

The typical workflow would involve:

Computational Design: Using molecular docking and other in silico tools to design a focused library of novel this compound derivatives predicted to have high affinity and selectivity for a specific target. rsc.org

Chemical Synthesis: Synthesizing the prioritized compounds in the laboratory. The synthesis of related aminopyrimidine derivatives is well-established and can be adapted for this purpose. nih.govmdpi.com

Biological Evaluation: Screening the synthesized compounds in vitro for their biological activity (e.g., enzyme inhibition or cellular antiproliferative assays). nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis: Correlating the chemical modifications with the observed biological activity to understand which structural features are critical for potency and selectivity.

Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to the design of a next generation of improved compounds.

This seamless integration of computational and experimental work, which has been successfully applied to discover potent inhibitors for targets like c-Met and PI3Kγ, will be crucial for unlocking the full potential of this compound as a scaffold for next-generation therapeutics. rsc.orgnih.gov

Q & A

Q. How can synthesis protocols for 4-ethoxy-N-phenylpyrimidin-2-amine be optimized to improve yield and purity?

Synthesis optimization involves systematic adjustments to reaction parameters. A common method employs a condensation reaction between 4-ethoxypyrimidin-2-amine and phenylamine derivatives, followed by cyclization. Key factors include:

- Temperature : Maintaining 80–100°C during condensation minimizes side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .

- Catalysts : Transition metals (e.g., Pd/C) or bases (K₂CO₃) improve coupling efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ 1.3 ppm for CH₃ and δ 4.0 ppm for OCH₂) .

- X-ray crystallography : Resolves molecular conformation and hydrogen bonding. For example, SHELX-refined structures reveal π-stacking between pyrimidine and phenyl rings, stabilizing the crystal lattice .

- IR spectroscopy : C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate functional groups .

Q. How do structural modifications influence the compound’s selectivity for biological targets (e.g., kinases)?

The ethoxy and phenyl groups govern interactions with hydrophobic pockets in enzyme active sites. Comparative studies of pyrimidine derivatives show:

- Ethoxy substitution : Enhances binding to CDK2 via hydrogen bonding with Lys89 .